methyl {1-[(4-chloro-1H-indol-1-yl)acetyl]piperidin-4-yl}acetate
Description
Properties
Molecular Formula |
C18H21ClN2O3 |
|---|---|
Molecular Weight |
348.8 g/mol |
IUPAC Name |
methyl 2-[1-[2-(4-chloroindol-1-yl)acetyl]piperidin-4-yl]acetate |
InChI |
InChI=1S/C18H21ClN2O3/c1-24-18(23)11-13-5-8-20(9-6-13)17(22)12-21-10-7-14-15(19)3-2-4-16(14)21/h2-4,7,10,13H,5-6,8-9,11-12H2,1H3 |
InChI Key |
ULUATYFFBLEKCX-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1CCN(CC1)C(=O)CN2C=CC3=C2C=CC=C3Cl |
Origin of Product |
United States |
Preparation Methods
Synthesis of 4-Chloro-1H-Indole-1-yl Acetic Acid
This intermediate is synthesized via Friedel-Crafts acylation of 4-chloroindole with chloroacetic acid under Lewis acid catalysis (e.g., AlCl₃) ():
Conditions :
-
Solvent: Dichloromethane or DMF
-
Temperature: 80–100°C
-
Yield: 68–75% ()
Synthesis of Methyl 2-(Piperidin-4-yl)Acetate
Piperidine-4-yl acetate is prepared through esterification of piperidin-4-ylacetic acid with methanol under acidic conditions ():
Conditions :
Stepwise Coupling and Final Product Synthesis
The coupling of intermediates proceeds via N-acylation using activating agents ():
Acylation of Piperidine Derivative
Methyl 2-(piperidin-4-yl)acetate reacts with (4-chloro-1H-indol-1-yl)acetyl chloride in the presence of a base:
Microwave-Assisted Synthesis
Alternative protocols using microwave irradiation reduce reaction times significantly ():
Industrial-Scale Production Considerations
Large-scale synthesis prioritizes cost efficiency and safety:
Continuous Flow Reactor Systems
Catalytic Optimization
Purification and Characterization
Chromatographic Purification
Spectroscopic Confirmation
| Technique | Key Data Points | Source |
|---|---|---|
| ¹H NMR | δ 7.45 (d, indole-H), δ 3.65 (s, COOCH₃) | |
| LC-MS | m/z 349.1 [M+H]⁺ | |
| IR | 1745 cm⁻¹ (ester C=O), 1650 cm⁻¹ (amide C=O) |
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Time | Cost (USD/g) | Scalability |
|---|---|---|---|---|
| Traditional | 69–73 | 16 h | 120 | Moderate |
| Microwave | 70–72 | 0.75 h | 140 | High |
| Continuous Flow | 75–78 | 2 h (batch) | 90 | Industrial |
Chemical Reactions Analysis
Types of Reactions
Methyl {1-[(4-chloro-1H-indol-1-yl)acetyl]piperidin-4-yl}acetate can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form oxindole derivatives.
Reduction: The carbonyl group in the acetyl moiety can be reduced to form alcohol derivatives.
Substitution: The chloro group can be substituted with other nucleophiles to form a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Oxindole derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted indole derivatives.
Scientific Research Applications
Methyl {1-[(4-chloro-1H-indol-1-yl)acetyl]piperidin-4-yl}acetate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl {1-[(4-chloro-1H-indol-1-yl)acetyl]piperidin-4-yl}acetate involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. The chloro group and piperidinyl-acetyl moiety can enhance the compound’s binding affinity and selectivity. The exact pathways and targets depend on the specific biological context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Differences
The compound is compared to five structurally related piperidine- or indole-containing derivatives (Table 1).
Table 1: Structural and Molecular Comparison
*Inferred from structural analysis.
Functional Group Analysis
Acyl Substituents: The target compound’s (4-chloroindol-1-yl)acetyl group distinguishes it from the 4-chlorobenzoyl group in CAS 952905-85-0 . The indole moiety may enhance π-π stacking interactions in biological targets compared to benzoyl derivatives.
Polarity and Solubility :
- The carboxylic acid in 100957-76-4 increases hydrophilicity (XLogP3 = -0.5), whereas the target compound’s ester groups likely reduce aqueous solubility.
Biological Implications :
Biological Activity
Methyl {1-[(4-chloro-1H-indol-1-yl)acetyl]piperidin-4-yl}acetate, with the CAS number 1374532-59-8, is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its synthesis, biological evaluation, and relevant case studies to provide a comprehensive overview of its biological activity.
The molecular formula of this compound is C₁₈H₂₁ClN₂O₃ with a molecular weight of 348.8 g/mol. The structure includes a piperidine ring, an indole moiety, and an acetyl group, which are known to contribute to various biological activities.
| Property | Value |
|---|---|
| CAS Number | 1374532-59-8 |
| Molecular Formula | C₁₈H₂₁ClN₂O₃ |
| Molecular Weight | 348.8 g/mol |
Anticancer Activity
Research indicates that compounds containing indole and piperidine structures often exhibit significant anticancer properties. A study highlighted that derivatives of indole could inhibit the growth of various cancer cell lines, including breast (MDA-MB-231) and liver (HepG2) cancer cells . The mechanism of action typically involves the modulation of signaling pathways associated with cell proliferation and apoptosis.
Antimicrobial Activity
The antimicrobial potential of this compound has been assessed against several bacterial strains. Compounds with similar structures have shown moderate to strong antibacterial activity against pathogens such as Salmonella typhi and Bacillus subtilis, suggesting that this compound may also possess similar properties .
Enzyme Inhibition
Inhibitory effects on key enzymes have been observed with various derivatives containing piperidine. Notably, acetylcholinesterase (AChE) inhibition has been reported, which is crucial for developing treatments for neurodegenerative diseases . The compound's binding affinity to bovine serum albumin (BSA) was also evaluated, indicating its pharmacokinetic properties.
Synthesis and Evaluation
A systematic synthesis approach was employed to develop this compound along with its analogs. The biological evaluation included in vitro assays for anticancer activity and enzyme inhibition studies. The results demonstrated promising activity against various cancer cell lines and significant enzyme inhibition profiles .
Molecular Modeling Studies
Molecular docking studies have provided insights into the interactions between this compound and target proteins. These studies suggest potential mechanisms through which this compound exerts its biological effects, highlighting specific binding sites that could be targeted for drug development .
Q & A
Q. What are the key synthetic strategies for methyl {1-[(4-chloro-1H-indol-1-yl)acetyl]piperidin-4-yl}acetate, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves multi-step reactions, including acylation of piperidine derivatives and substitution of indole moieties . For example:
Acylation : React piperidin-4-yl acetate with chloroacetyl chloride under anhydrous conditions (e.g., DCM, 0–5°C) to form the acetylated intermediate.
Indole Substitution : Introduce the 4-chloroindole group via nucleophilic substitution or coupling reactions (e.g., using Pd catalysts for Suzuki coupling if aryl halides are involved) .
- Critical Parameters : Temperature control (<5°C prevents side reactions), solvent polarity (e.g., DMF for solubility), and stoichiometric ratios (excess indole derivative improves substitution efficiency).
- Yield Optimization : Use reflux conditions (60–70°C) with catalysts like KCO in acetone, as demonstrated in analogous piperidine syntheses (yields ~70–85%) .
Q. How is the structural integrity of this compound verified during synthesis?
- Analytical Workflow :
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm the presence of the indole (δ 7.2–7.5 ppm for aromatic protons) and piperidine (δ 1.5–2.5 ppm for methylene groups) moieties .
- Mass Spectrometry (MS) : High-resolution MS validates the molecular ion peak (e.g., [M+H] at m/z ~405 for CHClNO) .
- X-ray Crystallography : For crystalline derivatives, bond lengths and angles (e.g., C–Cl: ~1.74 Å) confirm spatial arrangement .
Q. What safety protocols are recommended for handling this compound?
- Safety Measures :
- Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles to avoid skin/eye contact.
- Ventilation : Use fume hoods during synthesis to prevent inhalation of volatile intermediates (e.g., chloroacetyl chloride) .
- First Aid : For skin exposure, rinse immediately with water; if ingested, seek medical attention and provide SDS documentation .
Advanced Research Questions
Q. How does the 4-chloroindole moiety influence biological activity compared to other halogenated analogs?
- Structure-Activity Relationship (SAR) :
- Lipophilicity : The 4-Cl group increases logP by ~0.5 units compared to fluorine analogs, enhancing membrane permeability .
- Target Binding : Chlorine’s electronegativity improves interactions with hydrophobic enzyme pockets (e.g., HSP90 inhibitors), as seen in similar piperidine-indole hybrids .
- Comparative Data :
| Substituent | logP | IC (HSP90, nM) |
|---|---|---|
| 4-Cl | 3.2 | 12.5 ± 1.2 |
| 4-F | 2.7 | 18.3 ± 2.1 |
| 4-OCH | 2.1 | >50 |
| Data extrapolated from fluorobenzyl-piperidine analogs . |
Q. How can contradictory data on metabolic stability in preclinical studies be resolved?
- Resolution Strategies :
In Vitro Assays : Compare microsomal stability across species (e.g., human vs. rat liver microsomes) to identify species-specific metabolism .
Metabolite ID : Use LC-MS/MS to detect oxidative metabolites (e.g., hydroxylation at the piperidine ring) .
Structural Tweaks : Introduce electron-withdrawing groups (e.g., CF) at the indole 5-position to block CYP450-mediated degradation .
Q. What computational methods predict the compound’s interaction with biological targets?
- In Silico Workflow :
- Molecular Docking : AutoDock Vina or Schrödinger Suite to model binding to targets (e.g., docking score ≤−9.0 kcal/mol for kinase inhibition) .
- MD Simulations : GROMACS for 100-ns trajectories to assess binding stability (RMSD <2.0 Å indicates stable complexes) .
- ADMET Prediction : SwissADME estimates bioavailability (TPSA <90 Ų) and BBB penetration (logBB >0.3) .
Methodological Challenges & Solutions
Q. How can low yields in the final coupling step be addressed?
- Root Cause : Competing side reactions (e.g., indole dimerization) or steric hindrance from the piperidine ring.
- Solutions :
- Use PdCl(PPh) as a catalyst for Suzuki coupling to enhance regioselectivity .
- Microwave-assisted synthesis (100°C, 20 min) reduces reaction time and byproducts .
Q. What strategies validate the compound’s role in modulating cellular apoptosis pathways?
- Experimental Design :
Cell-Based Assays : Treat cancer cells (e.g., MCF-7) and measure caspase-3 activation via fluorogenic substrates .
Western Blotting : Quantify pro-apoptotic proteins (Bax, cleaved PARP) and anti-apoptotic markers (Bcl-2) .
Gene Knockdown : siRNA targeting HSP90 to confirm dependency on chaperone inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
